(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Overview

Description

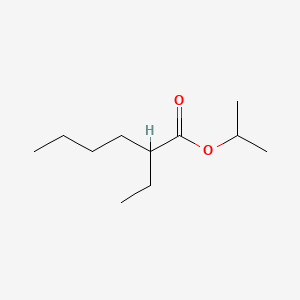

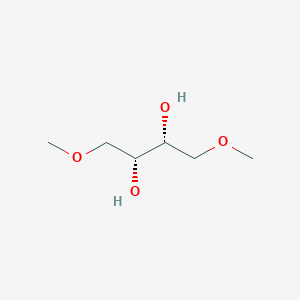

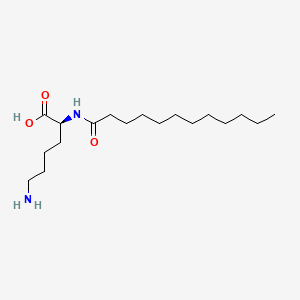

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a useful research compound. Its molecular formula is C6H14O4 and its molecular weight is 150.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Auxiliary and Protective Group for Boronic Acids

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol has been demonstrated as an effective chiral auxiliary in the cyclopropanation of alkenylboronic esters. Its utility extends to enabling chromatographic separation of diastereoisomers and supporting transformations in side-chain reactions, which are crucial for the synthesis of boron-containing functionalized bicyclopropanes. These advancements are significant for the development of complex organic molecules, highlighting its role in enhancing stereoselective synthesis processes (Luithle & Pietruszka, 2000).

Renewable Fuels and Solvents

The derivative 2,3-Butanediol, which can be obtained from biomass sugars, has been selectively dehydrated to produce a mixture with significant potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent. This mixture exhibits an anti-knock index comparable to high octane gasoline and a higher volumetric net heat of combustion than ethanol, showcasing the compound's potential in renewable energy sources and chemical feedstock applications (B. Harvey, Walter W. Merriman, & R. Quintana, 2016).

Biotechnological Production

In biotechnological contexts, (R)-1,3-butanediol, a structural variant, has been produced via engineered Escherichia coli from glucose, demonstrating the biocatalytic versatility of similar compounds. This approach offers a renewable pathway for producing valuable chemicals extensively used in pharmaceuticals and industrial compounds, challenging traditional petrochemical-based methods and emphasizing the role of microbial engineering in sustainable chemical production (N. Kataoka et al., 2013).

Enantiopure Production in Microbial Systems

Further, metabolic engineering in Saccharomyces cerevisiae has been applied to produce enantiopure (2R,3R)-butanediol, a closely related compound, highlighting the compound's significance in creating high-value, chirally pure chemicals. This work underlines the critical role of synthetic biology and metabolic engineering in developing efficient, renewable production pathways for compounds with specific stereochemical requirements (J. Lian, Ran Chao, & Huimin Zhao, 2014).

Autotrophic Production of Derivatives

Research on Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol from CO2 showcases innovative approaches to carbon utilization and sustainability. This method represents a significant step towards utilizing CO2 as a raw material for producing valuable chemical intermediates, aligning with global sustainability goals (Joshua Luke Gascoyne et al., 2021).

Properties

IUPAC Name |

1,4-dimethoxybutane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXJVYUZWDGUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(COC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337396 | |

| Record name | 1,4-Dimethoxy-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33507-82-3 | |

| Record name | 1,4-Dimethoxy-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)